molecular formula C20H17N3O3 B5717555 2-methyl-3-nitro-N',N'-diphenylbenzohydrazide

2-methyl-3-nitro-N',N'-diphenylbenzohydrazide

Cat. No. B5717555
M. Wt: 347.4 g/mol
InChI Key: QQUGBNZKBLUBLH-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N',N'-diphenylbenzohydrazide, also known as MNDB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MNDB is a yellow crystalline powder that is commonly used as a reagent in organic chemistry and is known for its ability to inhibit the growth of bacteria and fungi.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N',N'-diphenylbenzohydrazide is not fully understood, but it is believed to work by disrupting the membrane integrity of bacterial and fungal cells, leading to cell death. 2-methyl-3-nitro-N',N'-diphenylbenzohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-methyl-3-nitro-N',N'-diphenylbenzohydrazide has been found to have a number of biochemical and physiological effects, including the inhibition of DNA synthesis and the disruption of cellular metabolism. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methyl-3-nitro-N',N'-diphenylbenzohydrazide is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. However, 2-methyl-3-nitro-N',N'-diphenylbenzohydrazide has some limitations as well. It is relatively insoluble in water, which can make it difficult to work with in certain applications. Additionally, 2-methyl-3-nitro-N',N'-diphenylbenzohydrazide has been found to be toxic to some mammalian cells, which could limit its potential applications.

Future Directions

There are a number of potential future directions for research on 2-methyl-3-nitro-N',N'-diphenylbenzohydrazide. One area of interest is the development of new antibiotics based on 2-methyl-3-nitro-N',N'-diphenylbenzohydrazide. Researchers are also exploring the potential of 2-methyl-3-nitro-N',N'-diphenylbenzohydrazide as a treatment for cancer and other diseases. Additionally, there is interest in developing new methods for synthesizing 2-methyl-3-nitro-N',N'-diphenylbenzohydrazide that are more efficient and environmentally friendly.

Synthesis Methods

2-methyl-3-nitro-N',N'-diphenylbenzohydrazide can be synthesized through a multi-step process that involves the reaction of 2-methyl-3-nitrobenzoyl chloride with hydrazine hydrate, followed by the reaction of the resulting product with diphenylamine. The final product is then purified through recrystallization.

Scientific Research Applications

2-methyl-3-nitro-N',N'-diphenylbenzohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant antimicrobial activity against a wide range of bacteria and fungi, making it a promising candidate for the development of new antibiotics. Additionally, 2-methyl-3-nitro-N',N'-diphenylbenzohydrazide has been shown to have potential anticancer properties, as it is able to induce cell death in cancer cells.

properties

IUPAC Name

2-methyl-3-nitro-N',N'-diphenylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-15-18(13-8-14-19(15)23(25)26)20(24)21-22(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUGBNZKBLUBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-nitro-N',N'-diphenylbenzohydrazide

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